molecular formula C10H19N3 B13073373 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13073373
M. Wt: 181.28 g/mol
InChI Key: FXWFVGQSXMUUFR-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system. The molecule is substituted with a methyl group at position 2 and an isopropyl (propan-2-yl) group at position 5.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-7(2)9-4-5-11-10-12-8(3)6-13(9)10/h7-9H,4-6H2,1-3H3,(H,11,12)

InChI Key

FXWFVGQSXMUUFR-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(CCN=C2N1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of appropriate aldehydes with amines and isocyanides under mild conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
2-Methyl-5-(propan-2-yl)-imidazo[1,2-a]pyrimidine C9H17N3 Not explicitly given Methyl (C-2), isopropyl (C-5) Moderate lipophilicity; potential bioactivity.
5-(Propan-2-yl)-imidazo[1,2-a]pyrimidine (unmethylated analogue) C9H17N3 167.25 Isopropyl (C-5) Lower steric hindrance at C-2; simpler synthesis.
5-Ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine (CAS 1427380-55-9) C10H18N3 180.27 Ethyl (C-5), methyl (C-2 and C-6) Increased hydrophobicity; potential for enhanced membrane permeability.
2-Methyl-5-(1-methylcyclopropyl)-imidazo[1,2-a]pyrimidine C11H17N3 191.28 Methyl (C-2), 1-methylcyclopropyl (C-5) Rigid cyclopropyl group; altered electronic properties.
Ethyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059971-11-6) C13H20N2O2 236.32 Ethyl ester (C-3), isopropyl (C-2) Polar carboxylate group; potential for hydrogen bonding.
1-(propan-2-yl)-imidazo[1,5-a]pyrazine (CAS 1368106-54-0) C9H15N3 165.24 Isopropyl (C-1); pyrazine core (vs. pyrimidine) Different aromatic system; reduced ring electron density.

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to unmethylated analogues (e.g., ). However, the ethyl ester in introduces polarity, reducing logP values .

Biological Activity

The compound 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine , also known as 5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine , is a heterocyclic compound characterized by its unique fused ring structure that includes both imidazole and pyrimidine components. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1701990-49-9

Biological Activity Overview

Research indicates that 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant biological activity. Its potential applications include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through various mechanisms.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets that regulate cellular signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit kinases that play crucial roles in cell proliferation and survival.
  • Receptor Modulation : It can modulate the activity of receptors involved in inflammatory responses and cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

Study 1: Anticancer Activity

In a study assessing the anticancer properties of various imidazo[1,2-a]pyrimidine derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer), it was found that certain derivatives exhibited significant growth inhibition. The compound demonstrated an IC50 value of approximately 15.3 µM against MCF-7 cells in vitro .

Study 2: Enzyme Inhibition

Research highlighted the compound's role as an inhibitor of specific kinases involved in tumor growth. The binding affinity studies indicated a strong interaction with target enzymes that are pivotal in cancer signaling pathways .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)15.3
Enzyme InhibitionSpecific KinasesVaries

Structure-Activity Relationship (SAR)

The structure of 2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine allows for various modifications that can enhance its biological activity. Substituents at different positions on the imidazo-pyrimidine framework can lead to derivatives with improved potency against specific biological targets .

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